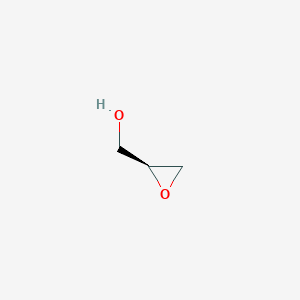

![molecular formula C20H30Cl2N4O3 B047913 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride CAS No. 118357-26-9](/img/structure/B47913.png)

2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

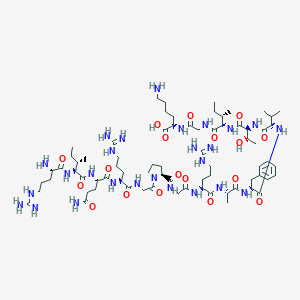

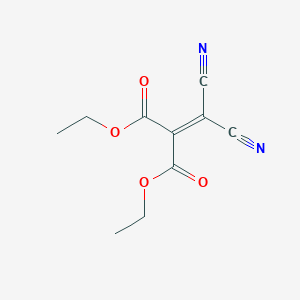

The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. For compounds similar to the one , methods such as the reaction of chloroenamines with cyclic amines followed by cyclopropanation and reductive amination have been employed for the synthesis of diaminobicyclohexane derivatives with high stereoselectivity (Vilsmaier, Fath, & Maas, 1992). These techniques could potentially be adapted for the synthesis of the compound, suggesting the importance of selecting appropriate precursors and reaction conditions for achieving the desired configuration.

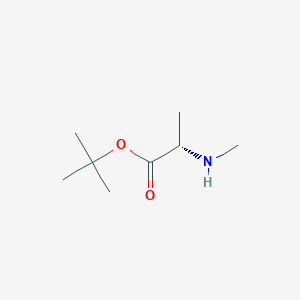

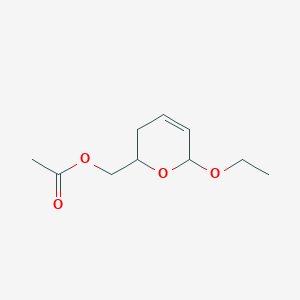

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their chemical behavior and interactions. Techniques such as NMR, IR, UV-Vis spectroscopies, and X-ray crystallography are commonly used to characterize the structure of compounds. For example, the synthesis and structural characterization of Schiff base compounds, similar to the target compound, have been reported, where NMR and IR spectroscopy played crucial roles in confirming the structures (Yahiaoui et al., 2023). Such analytical methods would be instrumental in analyzing the molecular structure of the compound, providing insights into its geometry, conformation, and electronic properties.

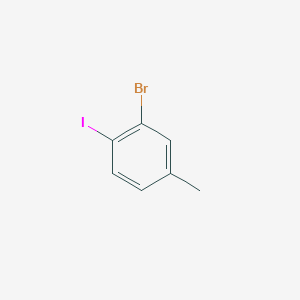

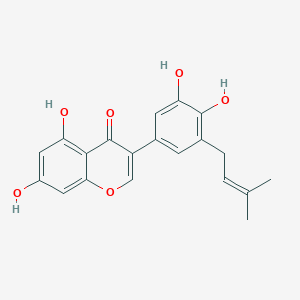

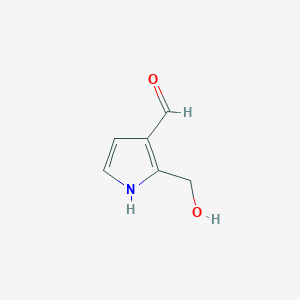

Chemical Reactions and Properties

The chemical reactivity of a compound is governed by its functional groups and molecular structure. Compounds with amino, hydroxyl, and naphthyl groups, for example, can undergo a variety of reactions, including N-alkylation, cyclopropanation, and reductive amination. Studies on related compounds have shown that the presence of specific substituents can influence reactivity towards nucleophilic addition, electrophilic substitution, and other reaction types (Hocková et al., 2003). These reactions can alter the compound's properties, making it suitable for various applications.

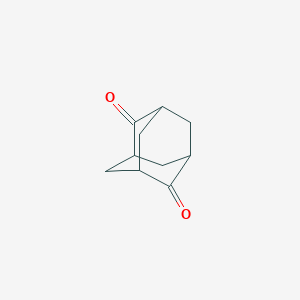

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application. These properties are influenced by the compound's molecular structure and intermolecular forces. For example, the study of Schiff base compounds revealed that the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly affect their solubility and crystalline form (Yahiaoui et al., 2023). Analyzing the physical properties of the compound would provide valuable information for its handling, storage, and application in various domains.

Chemical Properties Analysis

The chemical properties of a compound, including acidity/basicity, reactivity towards other chemical species, and stability, are essential for understanding its behavior in chemical processes and biological systems. Studies on related compounds, such as the investigation of their binding with DNA and interactions with metal ions, offer insights into the potential chemical properties of the compound (Kurt et al., 2020). These properties are critical for designing compounds with specific functions, such as catalysis, drug development, and material science applications.

Propriétés

IUPAC Name |

2,6-diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3.ClH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCNBHSKLAWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585199 |

Source

|

| Record name | Lysyl-N-(4-methoxynaphthalen-2-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride | |

CAS RN |

118357-26-9 |

Source

|

| Record name | Lysyl-N-(4-methoxynaphthalen-2-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lys-Ala 4-methoxy-β-naphthylamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)